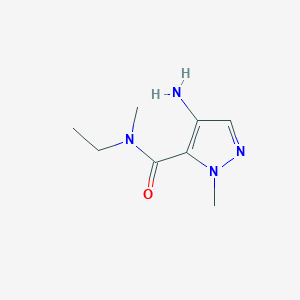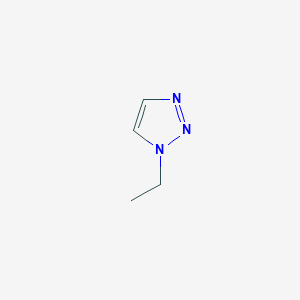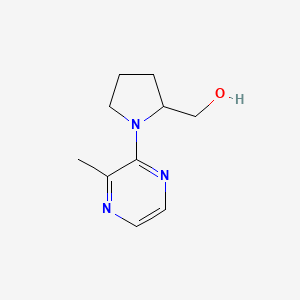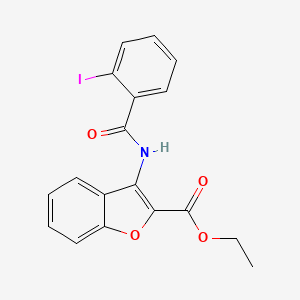![molecular formula C18H16Cl2N2O3S2 B2718507 N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide CAS No. 923089-20-7](/img/structure/B2718507.png)
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide” is a compound that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR and mass spectral data . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . The 1H-NMR and 13C-NMR data provide valuable information about the chemical shifts of the aromatic nucleus and the thiazole ring .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activities
Compounds related to the thiazole scaffold have been found to have analgesic (pain-relieving) and anti-inflammatory properties . This makes them potential candidates for the development of new drugs to treat conditions like arthritis and other inflammatory diseases.
Antimicrobial and Antifungal Activities
Thiazole derivatives have shown antimicrobial and antifungal activities . This suggests that they could be used in the development of new antibiotics and antifungal medications.
Antiviral Activity
Some thiazole derivatives have demonstrated antiviral properties . This indicates potential for the development of new antiviral drugs, which are particularly important in the fight against diseases like HIV and influenza.
Diuretic Activity
Thiazole compounds have also been found to have diuretic effects . Diuretics help the body get rid of excess water and salt, and are often used to treat high blood pressure and other heart-related conditions.
Anticonvulsant and Neuroprotective Activities
Thiazole derivatives have shown potential as anticonvulsants and neuroprotective agents . This suggests they could be used in the treatment of neurological disorders such as epilepsy and neurodegenerative diseases.
Antitumor or Cytotoxic Activities
Thiazole compounds have demonstrated antitumor or cytotoxic activities . This means they could potentially be used in cancer treatment, either alone or in combination with other therapies.
Antibacterial Activity
In conjunction with cell-penetrating peptides, N-(thiazol-2-yl)benzenesulfonamides, a group that includes the compound , have shown emergent antibacterial activity . This suggests a promising antibacterial therapeutic strategy, especially against drug-resistant bacterial strains.
Mechanism of Action
Target of Action
Benzothiazole-based compounds have been reported to exhibit anti-tubercular activity . They have shown inhibitory effects against Mycobacterium tuberculosis .
Mode of Action
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity
Result of Action
properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3S2/c1-11-4-6-12(7-5-11)27(24,25)10-2-3-15(23)21-18-22-17-14(26-18)9-8-13(19)16(17)20/h4-9H,2-3,10H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQJPABFEUANNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2718426.png)
![2-[(2-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2718429.png)









![2-(Azepan-1-yl)-N-[cyano-(4-fluorophenyl)methyl]propanamide](/img/structure/B2718445.png)
![6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine](/img/structure/B2718447.png)